molecular formula C14H24ClN B1458070 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride CAS No. 1864074-60-1

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

Cat. No. B1458070
M. Wt: 241.8 g/mol
InChI Key: QDFSFJCSANRUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, also known as 3-Et-1-PTPH, is a synthetic compound that has been used in a variety of research experiments. It is a chiral compound with a p-tolyl group attached to the nitrogen atom of the amine, which is responsible for its unique properties. 3-Et-1-PTPH has been used in a variety of laboratory experiments, ranging from chemical synthesis to biochemical and physiological research.

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents have been identified as effective materials for removing persistent and harmful chemicals like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents operate through mechanisms including electrostatic interactions, hydrophobic interactions, and the influence of sorbent morphology. This suggests that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, by virtue of its amine functionality, might be applicable in designing next-generation sorbents for environmental cleanup efforts, especially for water treatment technologies (Ateia et al., 2019).

Pharmaceutical and Biomedical Applications

Compounds with amine groups are often explored for their pharmacological potentials due to their ability to interact with biological molecules. For example, derivatives of pentane-1,5-diol are used in dermatological applications, highlighting the significance of carbon chains and functional groups in drug formulation and delivery systems. This underscores the possibility that 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride could be investigated for its efficacy, safety, and utility in pharmaceutical formulations, particularly for topical administration (Jacobsson Sundberg & Faergemann, 2008).

Energy Production from Biomass

The conversion of lignocellulosic materials into ethanol, a sustainable energy source, is an area of significant interest. Research has shown that specific substrates, such as Parthenium hysterophorus, can be utilized for ethanol production through bioconversion processes. This implies that chemical compounds with specific functional groups, like those in 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride, might play a role in optimizing the bioconversion of various biomass materials into fuel ethanol, potentially serving as catalysts or process enhancers (Swati et al., 2013).

Recycling and Material Recovery

Research into the chemical recycling of poly(ethylene terephthalate) (PET) suggests that amine-functionalized compounds could contribute to the development of effective recycling processes. Specifically, amine groups can catalyze the depolymerization of PET, facilitating the recovery of monomers for repolymerization. This indicates the potential utility of compounds like 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride in enhancing the efficiency of recycling processes for plastics and other materials (Karayannidis & Achilias, 2007).

Safety And Hazards

The safety data sheet for “3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride” suggests that it may cause respiratory irritation .

properties

IUPAC Name

3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFSFJCSANRUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 2
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 3
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 4
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 5
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.